

# Application Note: Sulfo DBCO-Amine Antibody Labeling Protocol

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## Compound of Interest

Compound Name: Sulfo DBCO-Amine

Cat. No.: B611071

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This application note provides a detailed protocol for the covalent attachment of a dibenzocyclooctyne (DBCO) moiety to an antibody. The resulting DBCO-labeled antibody can be used in copper-free click chemistry reactions, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for conjugation with azide-containing molecules such as fluorescent dyes, drugs, or other biomolecules.<sup>[1][2][3]</sup> This method is ideal for creating antibody conjugates for a variety of applications in research, diagnostics, and therapeutics.<sup>[1][4]</sup>

The protocol described here focuses on the use of an amine-reactive Sulfo-DBCO-NHS ester, which targets primary amines (e.g., lysine residues) on the antibody, providing a straightforward and efficient method for DBCO labeling.

## Principle of the Method

The labeling process involves a two-step approach. First, the antibody is functionalized with a DBCO group using a Sulfo-DBCO-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts with primary amine groups on the antibody to form a stable amide bond. The resulting DBCO-labeled antibody is then purified to remove any unreacted labeling reagent. In the second step, the DBCO-modified antibody is ready for a highly efficient and bioorthogonal "click chemistry" reaction with an azide-modified molecule of interest. The polyethylene glycol (PEG) spacer often included in these reagents enhances solubility and reduces steric hindrance.

## Data Presentation

The following table summarizes typical quantitative data and recommended parameters for the antibody labeling protocol.

Parameter	Recommended Value	Notes
Antibody Concentration	1 - 10 mg/mL	A concentration of 2-5 mg/mL is often a good starting point.
Molar Excess of Sulfo-DBCO-NHS Ester	5 to 20-fold	A 6-fold molar excess can yield an average degree of labeling of 1.5. Starting with a 5-10 fold excess is recommended.
Reaction Buffer	Phosphate Buffered Saline (PBS), pH 7.2 - 7.5	Amine-free buffers such as HEPES or borate buffer can also be used.
Reaction Time	1 - 2 hours at room temperature or 2 - 12 hours at 4°C	Incubation for 1 hour at room temperature is a common starting point.
Purification Method	Size-exclusion chromatography or dialysis	To remove unreacted DBCO reagent.
Degree of Labeling (DOL)	1.5 - 5	The desired DOL can be achieved by varying the molar excess of the DBCO reagent.

## Experimental Protocols

### Materials

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- Sulfo-DBCO-NHS Ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

- Purification system (e.g., size-exclusion chromatography column or dialysis cassette)

## Protocol for Antibody Labeling with Sulfo-DBCO-NHS Ester

- Antibody Preparation:
  - Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.
- Preparation of Sulfo-DBCO-NHS Ester Stock Solution:
  - Immediately before use, prepare a 10 mM stock solution of Sulfo-DBCO-NHS ester in anhydrous DMSO.
- Labeling Reaction:
  - Add the desired molar excess of the Sulfo-DBCO-NHS ester stock solution to the antibody solution. A 5 to 20-fold molar excess is a good starting point.
  - Incubate the reaction mixture for 1 hour at room temperature or for 2-4 hours at 4°C with gentle stirring.
- Purification of the DBCO-Labeled Antibody:
  - Purify the DBCO-labeled antibody using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against PBS to remove unreacted Sulfo-DBCO-NHS ester.
- Characterization of the DBCO-Labeled Antibody (Optional):
  - The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~310 nm (for the DBCO group).

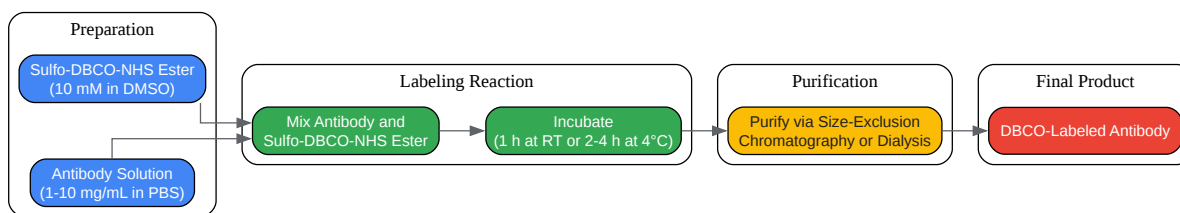
## Protocol for Click Chemistry Conjugation

- Reaction Setup:

- Prepare a solution of the azide-modified molecule of interest.
- Add the azide-modified molecule to the purified DBCO-labeled antibody solution at a 2- to 3-fold molar excess.
- Incubation:
  - Incubate the reaction mixture for 4-8 hours at room temperature or for 12-24 hours at 4°C.
- Purification of the Antibody Conjugate:
  - Purify the final antibody conjugate using size-exclusion chromatography to remove any unreacted azide-modified molecule.
- Characterization of the Final Conjugate:
  - The final conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of antibody activity.

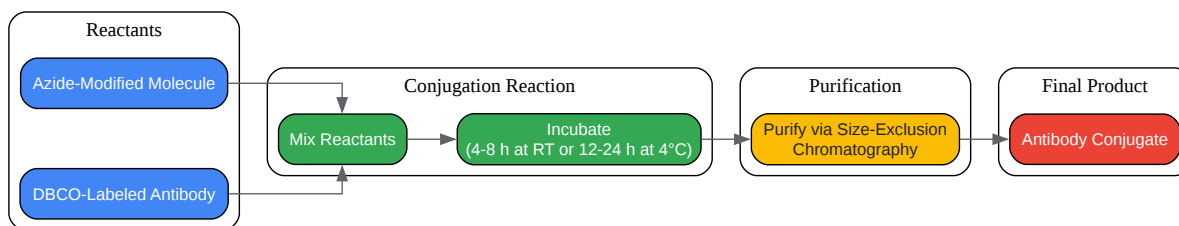
## Mandatory Visualization

The following diagrams illustrate the key processes described in this application note.



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Caption: Workflow for labeling an antibody with Sulfo-DBCO-NHS Ester.



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Caption: Workflow for the copper-free click chemistry conjugation.

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## References

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